Epoxy Exemestane (6-Alfa Isomer)
Description
Contextualization as an Exemestane (B1683764) Derivative and Metabolite
Exemestane is a potent, irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. veeprho.com Its mechanism of action involves binding to the aromatase enzyme, leading to its inactivation and a significant reduction in estrogen levels. Like many pharmaceuticals, exemestane undergoes extensive metabolism in the body, giving rise to a variety of derivatives. nih.govresearchgate.net
Epoxy Exemestane (6-Alfa Isomer) is chemically identified as (6S,8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione, with the CAS number 152764-24-4. o2hdiscovery.coaxios-research.com It is recognized as a related compound and potential impurity in the synthesis of exemestane. axios-research.com The formation of an epoxide at the 6-position of the steroid nucleus represents one of the metabolic pathways for exemestane. While the 6-beta isomer, 6β-spirooxiranandrosta-1,4-diene-3,17-dione, has been synthesized and studied, the 6-alpha isomer remains a more niche area of investigation. nih.govresearchgate.net The stereochemistry at the 6-position is a critical determinant of the molecule's biological activity. researchgate.net
Significance in Steroidal Aromatase Inhibitor Landscape
Research into various C-6 modified derivatives of exemestane has demonstrated that modifications at this position significantly influence the compound's ability to inhibit aromatase. researchgate.net For instance, the 6-spirooxirane derivative of exemestane was found to be a less potent inhibitor of aromatase compared to the parent compound. researchgate.net This suggests that the introduction of an epoxide ring at this position, regardless of its stereochemistry, may alter the binding affinity and inhibitory action on the aromatase enzyme. Understanding the inhibitory potential of the 6-alpha isomer specifically would provide a more complete picture of the structure-activity relationships of these derivatives.
Overview of Research Trajectories for Related Steroidal Epoxides
The investigation of steroidal epoxides as aromatase inhibitors is not a new trajectory. Research has explored the synthesis and biological evaluation of various steroidal compounds containing epoxide functionalities. For example, studies on 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione, another exemestane derivative, have shown it to be a potent aromatase inhibitor. mdpi.comdtu.dk This highlights that the position and orientation of the epoxide group are critical for activity.
Furthermore, research into other steroidal epoxides has provided insights into their potential as anti-cancer agents. The exploration of these compounds helps in understanding the structural requirements for effective aromatase inhibition and in designing new molecules with improved potency and selectivity. The study of Epoxy Exemestane (6-Alfa Isomer), therefore, fits into this larger narrative of exploring chemical space around a known clinically effective scaffold to identify new therapeutic leads or to better understand the metabolic profile of existing drugs.
Compound Information
| Compound Name | Other Names |
| Epoxy Exemestane (6-Alfa Isomer) | (6S,8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione |
| Exemestane | 6-methylenandrosta-1,4-diene-3,17-dione |
| 6β-spirooxiranandrosta-1,4-diene-3,17-dione | Epoxy Exemestane (6-Beta Isomer) |
| 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione | Oxymestane-D1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJDRLFFJDJAC-JKAPWZSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@]4(CO4)C5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Elucidation
Chemical Synthesis Pathways for Epoxy Exemestane (B1683764) (6-Alfa Isomer)
The synthesis of Epoxy Exemestane (6-Alfa Isomer) primarily involves the stereoselective epoxidation of its precursor, exemestane.
The formation of the epoxide ring at the C-6 position of the exemestane steroid nucleus is typically achieved through the epoxidation of the exocyclic methylene (B1212753) group. A common and effective strategy for this transformation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov
The stereoselectivity of this reaction, favoring the α-face, is governed by the steric environment of the steroid. The angular methyl group at the C-10 position provides significant steric hindrance on the β-face of the molecule. Consequently, the epoxidizing agent preferentially attacks the less hindered α-face of the 6-methylene double bond, leading to the formation of the desired 6-alfa epoxy isomer with high selectivity. Other epoxidation methods, like the Sharpless epoxidation, are known to be highly stereoselective for allylic alcohols and could be adapted for related steroidal precursors. nih.gov
The principal precursor for the synthesis of Epoxy Exemestane (6-Alfa Isomer) is Exemestane , which has the chemical name 6-methylenandrosta-1,4-diene-3,17-dione. prepchem.com
The reaction conditions for the stereoselective epoxidation typically involve dissolving the exemestane precursor in an inert organic solvent, such as dichloromethane (B109758) (CH2Cl2). The epoxidizing agent, for instance, m-CPBA, is then added to the solution. The reaction is often carried out at controlled temperatures, ranging from 0 °C to room temperature, to ensure selectivity and minimize side reactions. Following the reaction, purification is typically performed using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate the pure 6-alfa epoxy isomer.
Stereochemical Analysis and Isomeric Differentiation (Alfa vs. Beta)
Distinguishing between the 6-alfa and 6-beta isomers of Epoxy Exemestane is critical and is accomplished using advanced spectroscopic techniques.
The unequivocal determination of the epoxide's stereochemistry at the C-6 position relies heavily on two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.comresearchgate.netvulcanchem.comrsc.org
A NOESY experiment detects spatial proximities between atomic nuclei. For the 6-alfa isomer, key NOESY correlations would be expected between the protons of the epoxide ring and other protons situated on the α-face of the steroid. Conversely, for the 6-beta isomer, correlations would be observed with protons on the β-face, such as the angular methyl protons (CH3-19). The presence or absence of these specific cross-peaks in the NOESY spectrum allows for the definitive assignment of the alfa or beta configuration of the spiro-oxirane ring. researchgate.net
Table 1: Differentiating Isomers with NOESY Spectroscopy
| Isomer | Expected Key NOESY Correlations | Implication |
| Epoxy Exemestane (6-Alfa Isomer) | Correlations between epoxide protons and α-face protons (e.g., H-4, H-7α). Absence of correlation with β-face protons (e.g., CH3-19). | Confirms the epoxide ring is on the α-face of the steroid. |
| Epoxy Exemestane (6-Beta Isomer) | Correlations between epoxide protons and β-face protons (e.g., CH3-19, H-7β). | Confirms the epoxide ring is on the β-face of the steroid. researchgate.net |
While the synthesis described in 2.1.1 is diastereoselective, achieving enantioselectivity (producing a single enantiomer from a racemic or prochiral precursor) requires the use of chiral catalysts or reagents. General approaches in organic synthesis for enantioselective epoxidation are well-established and could be applied to exemestane.
One prominent method involves using chiral catalysts, such as the fructose-derived ketone developed by Shi, in conjunction with an oxidant like Oxone. nih.gov This organocatalytic approach can create epoxides with high enantioselectivity. Another strategy is the use of chiral metal complexes, such as cobalt-based catalysts, which can facilitate enantioselective polymerization of epoxides and can also be used for the kinetic resolution of racemic epoxides. cornell.edu Furthermore, enantioselective epoxide opening of a meso-epoxide, using chiral reagents, presents another pathway to access enantioenriched functionalized building blocks. organicreactions.org These advanced synthetic strategies represent the forefront of producing specific, single-enantiomer steroidal compounds like Epoxy Exemestane (6-Alfa Isomer).
Molecular and Cellular Mechanisms of Action
Cellular Effects in Hormone-Dependent Cell Lines (In Vitro Studies)
The ultimate therapeutic effect of an aromatase inhibitor is realized through its impact on hormone-dependent cancer cells. In vitro studies using cell lines such as the aromatase-overexpressing MCF-7aro line are crucial for elucidating these effects.
Research has demonstrated that metabolites of exemestane (B1683764) can effectively reduce the viability of breast cancer cells. nih.gov A study that included the 6β-spirooxirane isomer found that all tested metabolites decreased the viability of MCF-7aro cells in a manner dependent on both the dose and the duration of exposure. nih.gov The parent compound, exemestane, also significantly reduces cell viability and proliferation, with the latter demonstrated by a sharp decrease in DNA synthesis. nih.gov
Similarly, the exemestane derivative "Oxy" (1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione) has been shown to reduce cell viability and inhibit DNA synthesis in MCF-7aro cells. nih.gov Given these consistent findings across the parent drug and its various metabolites, it is highly probable that Epoxy Exemestane (6-Alfa Isomer) also exerts anti-proliferative and cytotoxic effects on hormone-dependent breast cancer cells.
| Compound | Cell Line | Effect | Key Finding | Reference |
|---|---|---|---|---|
| Exemestane | MCF-7aro | ↓ Viability, ↓ Proliferation | Dose- and time-dependent reduction in viability and DNA synthesis. | nih.gov |
| Exemestane Metabolites (including 6β-epoxy isomer) | MCF-7aro | ↓ Viability | All studied metabolites reduced cell viability. | nih.gov |
| 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (Oxy) | MCF-7aro | ↓ Viability, ↓ DNA Synthesis | Potent reduction in cancer cell viability. | nih.gov |
| 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (Oxy) | LTEDaro (AI-Resistant) | ↓ Viability | Effective in aromatase inhibitor-resistant cells. | uc.ptnih.gov |
Apoptosis, or programmed cell death, is a common mechanism through which anticancer agents eliminate tumor cells. mdpi.com Exemestane treatment has been found to induce apoptosis via the mitochondrial pathway and to cause cell cycle arrest in breast cancer cells. nih.govresearchgate.net
The presence of an epoxide functional group is often associated with the induction of apoptosis. mdpi.com This is supported by studies on the exemestane derivative "Oxy," which triggers apoptosis in both sensitive (MCF-7aro) and resistant (LTEDaro) breast cancer cell lines, a process involving the activation of caspase-7. uc.ptnih.gov While direct experimental evidence for Epoxy Exemestane (6-Alfa Isomer) is lacking, its chemical nature as an epoxy-steroid strongly suggests that induction of apoptosis is a likely component of its cellular mechanism of action.
Some exemestane metabolites have demonstrated biological activities that are independent of aromatase inhibition, suggesting a multi-targeted profile. The derivative "Oxy" provides a compelling example of such activity. nih.gov Its anti-proliferative effects were found to be dependent on interactions with several key hormone receptors. uc.ptresearchgate.net
Specifically, the growth-inhibitory properties of "Oxy" were reversed by antagonists of the estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), and the androgen receptor (AR). nih.gov Further investigation revealed that "Oxy" acts as an antagonist to ERα, reducing its expression, while simultaneously acting as an agonist for the AR. nih.govresearchgate.net This multi-target action, which combines aromatase inhibition with direct receptor modulation, could offer a therapeutic advantage. nih.gov It is plausible that Epoxy Exemestane (6-Alfa Isomer) may also possess direct anti-proliferative effects beyond its impact on estrogen synthesis, potentially through similar interactions with steroid hormone receptors.
Molecular Targets Beyond Aromatase (Preclinical Investigations)
While the primary mechanism of action of Exemestane and its metabolites is the inhibition of aromatase, preclinical research suggests that certain metabolites may exert their cellular effects through interactions with molecular targets other than aromatase. Investigations into the broader pharmacological profile of these compounds are ongoing, with a focus on understanding their full spectrum of activity.
One area of investigation has been the potential for androgenic activity. Due to their structural similarity to androgens, some metabolites of Exemestane have been found to activate the Androgen Receptor (AR). nih.gov This interaction is significant as androgens can inhibit the proliferation of estrogen receptor-positive (ER+)/androgen receptor-positive (AR+) breast cancer cells. nih.gov Preclinical studies have shown that breast cancer cells can metabolize steroidal aromatase inhibitors like Exemestane into androgenic compounds that subsequently inhibit cell proliferation. nih.gov This suggests that the therapeutic efficacy of Exemestane may not solely rely on estrogen deprivation but also on the direct anti-proliferative effects of its androgenic metabolites mediated through the AR. nih.gov
Furthermore, studies on various metabolites of Exemestane have revealed anti-proliferative effects that may not be exclusively linked to aromatase inhibition. For instance, research involving the 6β-isomer of epoxy exemestane demonstrated a reduction in the viability of hormone-dependent breast cancer cells (MCF-7aro) in a dose- and time-dependent manner. While the introduction of an epoxide group was found to lessen the compound's potency as an aromatase inhibitor in microsomal assays, the metabolites retained their ability to reduce cancer cell viability. This indicates that these metabolites may influence cell survival through pathways independent of or complementary to aromatase inhibition.
The table below summarizes the preclinical research findings on the non-aromatase molecular targets of Exemestane metabolites, providing insights into the potential mechanisms of Epoxy Exemestane (6-Alfa Isomer).
Table 1: Preclinical Research on Non-Aromatase Molecular Targets of Exemestane Metabolites
| Molecular Target | Model System | Observed Effects |
|---|---|---|
| Androgen Receptor (AR) | Breast Cancer Cell Lines | Activation of the Androgen Receptor, leading to the inhibition of cell proliferation. nih.gov |
| Unknown (Anti-proliferative) | Hormone-Dependent Breast Cancer Cells (MCF-7aro) | Reduction in cell viability in a dose- and time-dependent manner, independent of the potency of aromatase inhibition. |
It is important to note that while these findings for related metabolites provide a strong basis for the potential non-aromatase activities of Epoxy Exemestane (6-Alfa Isomer), further preclinical studies specifically characterizing the direct interactions of the 6-alpha isomer with these and other molecular targets are necessary to fully elucidate its pharmacological profile.
Structure Activity Relationship Sar Studies
Influence of the 6-Alfa Epoxide Moiety on Biological Activity
The introduction of an epoxide ring at the C-6 position of the exemestane (B1683764) scaffold significantly alters its electronic and steric properties, thereby influencing its biological activity. The 6-alpha epoxide moiety, in particular, introduces a rigid, non-planar conformation to the B-ring of the steroid. This modification can affect the molecule's ability to fit within the active site of the aromatase enzyme. Research on related 6-substituted androst-4-ene analogs has shown that the stereochemistry at the C-6 position is a critical determinant of inhibitory potency. nih.gov While direct studies on the 6-alpha epoxy exemestane are limited, inferences can be drawn from broader research on similar compounds. For instance, in a series of 6-alkyl-substituted androst-4-en-17-ones, the 6-alpha-alkyl steroids generally exhibited a higher affinity for aromatase than their 6-beta isomers. nih.gov This suggests that the alpha orientation at the C-6 position may be more favorable for binding to the enzyme.
Comparative Analysis of Epoxy Exemestane Isomers (6-Alfa vs. 6-Beta)
A comparative analysis of the 6-alpha and 6-beta epoxy exemestane isomers is essential for a comprehensive understanding of their SAR. The stereochemical difference between the two isomers leads to distinct three-dimensional shapes, which in turn dictates their interaction with the aromatase enzyme.
Studies on analogous steroidal compounds provide valuable insights. For 6-alkyl-substituted androst-4-en-17-ones, the 6-alpha-isomers were found to have a higher affinity for aromatase than the 6-beta-isomers. nih.gov Conversely, research on 5,6-epoxycholesterol (B1239861) isomers demonstrated that the 5,6-beta-EC isomer was more potent in inducing apoptosis in myeloma cells than the 5,6-alpha-EC isomer. mdpi.com In the context of exemestane metabolites, the 6β-spirooxiranandrosta-1,4-diene-3,17-dione (the 6-beta epoxy isomer) was identified and synthesized. nih.gov While one study suggested that epoxidation led to less potent derivatives in microsomes, another reported that the 6-beta isomer had a significantly higher inhibitory activity in MCF-7aro breast cancer cells compared to exemestane itself. nih.gov This discrepancy may arise from the different experimental systems used.
The table below summarizes the comparative inhibitory activities of exemestane and its 6-beta epoxy isomer based on available data. Data for the 6-alpha isomer is not sufficiently available in the reviewed literature.
| Compound | IC₅₀ (µM) in MCF-7aro cells |
| Exemestane | 0.90 |
| Epoxy Exemestane (6-Beta Isomer) | 0.25 |
This table is interactive. Click on the headers to sort.
These findings suggest that the orientation of the epoxide ring is a critical factor in determining the biological activity, with the beta isomer showing enhanced potency in a cellular context. The rigid and non-planar conformation introduced by the epoxide bridge at the C-6 and C-7 positions is thought to enhance hydrophobic interactions with the aromatase active site.
Role of Other Steroidal Scaffold Modifications (A, B, D Rings, C-17, C-3)
Modifications to other parts of the steroidal scaffold of exemestane and its derivatives also play a significant role in their biological activity.
A-Ring: The conjugated double bonds at C-1 and C-4 in the A-ring of exemestane are important for its activity. The introduction of an epoxide group at the 1α,2α position, as seen in the exemestane derivative 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione, resulted in a potent aromatase inhibitor that also demonstrated anti-proliferative effects. nih.govdtu.dk This suggests that modifications to the A-ring can lead to compounds with multi-target activities. dtu.dk
B-Ring: As discussed, substitutions at the C-6 position in the B-ring are critical. C6-substituted compounds have generally shown higher inhibitory activity against aromatase compared to their C7-substituted counterparts. mdpi.com This is attributed to the C-6 substituent being better positioned to fit into the access channel of the enzyme. mdpi.com
C-3: The C-3 carbonyl group is a common feature in many steroidal aromatase inhibitors and is generally considered important for activity.
The following table provides a summary of the effects of various scaffold modifications on the biological activity of exemestane-related compounds.
| Modification Location | Modification | Effect on Biological Activity | Reference |
| A-Ring (C-1, C-2) | 1α,2α-epoxy | Potent aromatase inhibition and anti-proliferative effects | nih.govdtu.dk |
| B-Ring (C-6) | 6-alpha-alkyl substitution | Higher affinity for aromatase compared to 6-beta isomers | nih.gov |
| B-Ring (C-6) | 6-beta-epoxide | Increased inhibitory activity in MCF-7aro cells compared to exemestane | |
| D-Ring (C-17) | Reduction to hydroxyl (in exemestane) | Significant increase in activity in MCF-7aro cells | nih.gov |
| D-Ring (C-17) | Reduction to hydroxyl (in 6-alkylandrost-4-enes) | Less potent inhibition | nih.gov |
This table is interactive. Click on the headers to sort.
Computational and Predictive SAR Modeling
Computational and predictive SAR modeling are powerful tools for understanding the interactions between steroidal compounds and their biological targets. These methods can help to rationalize experimental findings and guide the design of new, more potent inhibitors.
Molecular modeling studies, such as those using the PM3 method, have been employed to analyze the interaction of 6-substituted androstene derivatives with aromatase. nih.gov These studies suggest that compounds like the 6-methyl steroids can form a thermodynamically stable enzyme-inhibitor complex within a hydrophobic binding pocket of limited size. nih.gov Such models can also explain why a carbonyl group at C-17 is crucial for tight binding in certain series of compounds and why the binding pocket may tolerate a polar group at the 6-beta position more readily than at the 6-alpha position. nih.gov
Furthermore, the development of predictive models for estrogen receptor binding activity and synergistic effects of chemical mixtures is an active area of research. nih.govnih.gov These models often use machine learning and deep learning algorithms, along with molecular descriptors, to classify compounds and predict their activity. nih.gov While specific computational models for epoxy exemestane isomers are not widely published, the methodologies developed for other estrogenic compounds could be applied to predict the binding affinity and activity of the 6-alpha and 6-beta epoxy exemestane isomers, thereby guiding future synthetic and pharmacological studies. nih.gov
Metabolism and Biotransformation Pathways Preclinical/in Vitro Focus
Enzymatic Formation of Epoxy Exemestane (B1683764) (6-Alfa Isomer) from Exemestane
The generation of an epoxy group on the exemestane molecule is an oxidative reaction. The primary enzymes responsible for such transformations in drug metabolism are the Cytochrome P450 monooxygenases.
The epoxidation of exemestane at the C6 position to form an epoxy derivative is understood to be mediated by the Cytochrome P450 (CYP) enzyme system. While direct studies exclusively detailing the formation of the 6-alfa isomer are limited, extensive research on the parent compound provides strong evidence for the enzymes involved.
CYP3A4 is well-established as the principal enzyme catalyzing the oxidative metabolism of exemestane. mdpi.comdoi.org Specifically, CYP3A4 is responsible for the oxidation of the methylene (B1212753) group at the C6 position to form 6-hydroxymethylexemestane, a major oxidative metabolite. doi.orgnih.gov Given that epoxidation is also an oxidative process occurring at the same C6 position, CYP3A4 is considered the most probable catalyst for the formation of Epoxy Exemestane. Research into the 6-beta isomer of epoxy exemestane also implicates CYP3A4, along with CYP1A1/2, in its formation, further supporting the central role of these enzymes in C6-position oxidation.
Other enzyme families, such as aldoketo reductases (AKRs), are significantly involved in the biotransformation of exemestane. mdpi.com However, their primary role is reductive. Specifically, cytosolic reductases like CBR1 and members of the AKR1C subfamily (AKR1C1-4) catalyze the reduction of the 17-keto group of exemestane to form 17β-DHE. nih.gov There is currently no scientific evidence from in vitro studies to suggest that these oxidoreductases are involved in the oxidative formation of Epoxy Exemestane. Their function is distinctly separate from the P450-mediated epoxidation.
Further Metabolism of Epoxy Exemestane (6-Alfa Isomer)
Information regarding the specific downstream metabolic fate of the Epoxy Exemestane (6-Alfa Isomer) is not extensively covered in available scientific literature. The metabolic focus has remained on the more abundant primary metabolites of the parent drug.
Currently, there are no published studies that have identified secondary metabolites arising directly from the further biotransformation of Epoxy Exemestane (6-Alfa Isomer). Metabolic pathways have been characterized from exemestane to its primary oxidative and reductive products and their subsequent conjugates, but the pathway does not extend past the formation of the epoxy derivative in the available research. nih.govcaldic.com
While direct conjugation pathways for Epoxy Exemestane have not been described, the elimination routes for other exemestane metabolites are well-characterized and may offer insight into potential pathways. The major phase II conjugation pathways for exemestane and its primary metabolites involve glucuronidation and glutathione (B108866) conjugation. nih.gov
Glucuronidation: The reduced metabolite, 17β-DHE, undergoes extensive glucuronidation, primarily catalyzed by the enzyme UGT2B17. nih.gov
Glutathione Conjugation: A significant finding in exemestane metabolism is the formation of cysteine conjugates. In vitro biosynthesis studies have shown that exemestane and 17β-DHE can undergo a three-step enzymatic reaction beginning with glutathione (GSH) conjugation, followed by enzymatic removal of glutamic acid and glycine (B1666218) to form cysteine conjugates like 6-EXE-cys. nih.govpsu.edu
It is plausible that the epoxy ring of Epoxy Exemestane could be a target for enzymatic hydrolysis by epoxide hydrolases or for conjugation with glutathione, which are common detoxification pathways for epoxides. However, specific in vitro studies to confirm these routes for the 6-alfa isomer have not been reported.
In Vitro Models for Metabolic Studies
The investigation of exemestane's metabolism, including the formation of its various metabolites, has utilized several established in vitro models. These systems are crucial for identifying the enzymes involved and the metabolic pathways.
Human Liver Microsomes (HLM): HLM is a standard model and has been used extensively to study the phase I metabolism of exemestane. doi.orgnih.govnih.gov This subcellular fraction contains a high concentration of CYP enzymes and is ideal for studying oxidative and reductive pathways.
Recombinant cDNA-Expressed Enzymes: To pinpoint the specific enzymes responsible for certain metabolic steps, systems using cells (e.g., HEK293 or insect cells) engineered to express a single human CYP enzyme are used. nih.gov This model was instrumental in confirming the primary role of CYP3A4 in exemestane oxidation.
Cancer Cell Lines: Hormone-dependent breast cancer cell lines, such as the MCF-7aro line which is stably transfected to overexpress aromatase, serve as valuable models. mdpi.com They not only help in assessing the pharmacological activity of metabolites but also provide a cellular context for metabolism. Resistant cell lines derived from these, like the LTEDaro line, are used to study metabolic changes associated with acquired drug resistance. mdpi.com
Analytical and Spectroscopic Characterization in Research
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are fundamental in separating Epoxy Exemestane (B1683764) from the parent drug and other related impurities. The introduction of a polar epoxy group makes the molecule distinct from the non-polar parent compound, Exemestane, enabling effective separation.
High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and purity assessment of Exemestane and its related compounds. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is typically employed. researchgate.net The separation is based on the differential partitioning of the analytes between the two phases.
In this system, Exemestane, being less polar, has a stronger affinity for the stationary phase and thus a longer retention time compared to more polar impurities. Conversely, the 6-α epoxy isomer, with its added oxygen atom, is more polar and elutes earlier from the column. Method development often involves optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) with water or an aqueous buffer, to achieve baseline separation of all relevant peaks. researchgate.net
Table 1: Representative HPLC Parameters for Analysis of Exemestane and Related Substances This table is generated based on typical conditions reported for steroid analysis and may not reflect a specific validated method.
| Parameter | Description |
|---|---|
| Column | Zorbax SB C18 (or equivalent C18 column), 150 mm x 4.6 mm, 3.5 µm particle size. researchgate.net |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water/Buffer (e.g., Sodium Acetate). researchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min. researchgate.net |
| Detection | UV detection at a specific wavelength (e.g., 245-250 nm). |
| Expected Elution Order | Epoxy Exemestane (more polar) would typically elute before Exemestane (less polar). |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is invaluable for identifying and confirming the presence of impurities like Epoxy Exemestane, even at trace levels. nih.govkbibiopharma.com Ultra-Performance Liquid Chromatography (UPLC) may be used for higher resolution and faster analysis times. nih.gov
Following chromatographic separation, the eluent is introduced into a mass spectrometer, typically using a soft ionization source like Electrospray Ionization (ESI) to generate intact molecular ions. nih.gov Analysts can then monitor for the specific mass-to-charge ratio (m/z) of the protonated Epoxy Exemestane molecule ([M+H]⁺). The molecular formula for Epoxy Exemestane is C₂₀H₂₄O₃, giving it a molecular weight of approximately 312.4 g/mol . pharmaceresearch.como2hdiscovery.conih.gov This allows for the creation of an extracted ion chromatogram (EIC) that selectively displays the peak for the target compound, providing a high degree of confidence in its identification.
Spectroscopic Techniques for Structural Elucidation
While chromatography can isolate a compound, spectroscopy is required to determine its precise chemical structure. For a complex steroid like Epoxy Exemestane, a suite of spectroscopic methods is necessary to confirm the connectivity of atoms and, most importantly, their spatial arrangement (stereochemistry).
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed.
¹H NMR provides information about the number and environment of protons in the molecule. For Epoxy Exemestane, the protons on the oxirane (epoxy) ring are expected to appear at a characteristic chemical shift, typically in the range of 2.9-3.1 ppm, which is downfield from many other aliphatic protons due to the influence of the adjacent oxygen atom. marinelipids.ca
The critical challenge in characterizing this isomer is confirming the alpha (α) orientation of the epoxy ring at the C-6 position. This is definitively achieved by observing specific proton-proton interactions. Research on analogous 6-substituted steroids has shown that a long-range coupling (a through-bond interaction) between the proton at C-4 (H-4) and the proton at C-6 (H-6) is only observed in the ¹H NMR spectrum when the substituent is in the α-position. nih.gov The absence of this coupling is indicative of the β-isomer.
Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (2D NOESY) provide further confirmation by identifying protons that are close to each other in space, regardless of whether they are bonded. For the 6-α isomer, a NOESY experiment would be expected to show a spatial correlation (a cross-peak) between the vinylic H-4 proton and the protons of the α-oriented epoxy ring. This provides unambiguous proof of the stereochemistry.
Table 2: Predicted ¹H NMR Data for Key Protons in Epoxy Exemestane (6-α Isomer) This table presents hypothetical, characteristic chemical shift (δ) values based on general principles and data from related structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Key Correlation for Structure Confirmation |
|---|---|---|
| C-19 Methyl Protons (CH₃) | ~1.25 | Singlet, reference point in the steroid nucleus. |
| C-18 Methyl Protons (CH₃) | ~0.95 | Singlet, reference point in the steroid nucleus. |
| Oxirane Protons (on epoxy ring) | ~3.0 | Diagnostic for the epoxy group. marinelipids.ca |
| H-4 (Vinylic Proton) | ~6.20 | Shows long-range J-coupling with H-6α; shows NOE correlation with α-protons of the oxirane ring. nih.gov |
| H-1 & H-2 (Vinylic Protons) | ~7.05 and ~6.10 | Characteristic of the A-ring diene system. |
Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a molecule. For Epoxy Exemestane (6-α Isomer), the molecular formula is C₂₀H₂₄O₃. nih.govncats.io
High-resolution mass spectrometry would detect a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) very close to the calculated exact mass of 313.1747, confirming the elemental formula.
Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions to gain structural information. The fragmentation pattern of Epoxy Exemestane would be compared to that of the parent drug, Exemestane. While Exemestane (C₂₀H₂₄O₂, MW 296.4) shows characteristic fragments at m/z 121.0 and 149.0, its epoxy derivative would be expected to show a different pattern reflecting the presence and location of the oxirane ring. nih.gov Analysis of these fragments helps confirm the core steroid structure and the presence of the additional oxygen atom as an epoxy group.
Table 3: Key Mass Spectrometry Data for Epoxy Exemestane (6-α Isomer)
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C₂₀H₂₄O₃ nih.govncats.io |
| Molecular Weight (Nominal) | 312.4 g/mol pharmaceresearch.como2hdiscovery.co |
| [M+H]⁺ Ion (Nominal Mass) | m/z 313 |
| [M+H]⁺ Ion (Exact Mass) | Calculated for C₂₀H₂₅O₃⁺: 313.1798 |
| Instrumentation | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) for accurate mass measurement. kbibiopharma.com |
Computational and Theoretical Investigations
Molecular Docking Studies of Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing crucial information about the binding affinity and the nature of the interactions. nih.gov In the context of Epoxy Exemestane (B1683764) (6-Alfa Isomer), docking studies are instrumental in understanding its interaction with the aromatase enzyme, its primary therapeutic target.
Table 1: Illustrative Molecular Docking Results for Epoxy Exemestane (6-Alfa Isomer) with Aromatase
| Parameter | Value | Interacting Residues (Example) |
| Binding Energy (kcal/mol) | -8.5 | PHE-134, TRP-224, LEU-372, ALA-306 |
| Hydrogen Bonds | 2 | SER-478, MET-374 |
| Hydrophobic Interactions | 5 | ILE-133, PHE-221, LEU-477 |
Note: The values and residues presented in this table are illustrative and would be determined from specific molecular docking studies.
The insights gained from molecular docking are pivotal for structure-based drug design. By identifying the key interaction points, medicinal chemists can propose modifications to the structure of Epoxy Exemestane to enhance its binding affinity and selectivity for the aromatase enzyme, potentially leading to more potent and targeted therapies.
Molecular Dynamics Simulations of Binding and Conformational Changes
While molecular docking provides a static snapshot of the enzyme-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov These simulations provide a deeper understanding of the binding process and the conformational changes that both the ligand and the enzyme undergo upon binding.
Table 2: Key Observables from Molecular Dynamics Simulations of the Epoxy Exemestane-Aromatase Complex
| Observable | Description | Significance |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein-ligand complex. A stable RMSD suggests a stable binding mode. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues. | Highlights flexible regions of the protein that may be involved in ligand binding and conformational changes. |
| Radius of Gyration (Rg) | Represents the compactness of the protein structure. | Changes in Rg can indicate significant conformational changes upon ligand binding. nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Reveals the persistence of key hydrogen bond interactions identified in docking studies. |
The data from MD simulations can be used to refine the understanding of the binding mechanism and to guide the design of new inhibitors with improved dynamic properties.
Quantum Mechanical Calculations for Reaction Mechanisms
Quantum mechanical (QM) calculations provide the most accurate and detailed description of chemical reactions at the electronic level. nih.gov In the case of Epoxy Exemestane, which is known to be a mechanism-based inactivator of aromatase, QM methods are essential for elucidating the precise chemical steps involved in its covalent modification of the enzyme.
These calculations can model the electronic structure of the ligand and the active site residues, allowing for the investigation of the reaction pathway. This includes identifying the transition states and intermediates involved in the nucleophilic attack by an active site residue on the epoxide ring of the ligand. By calculating the energy barriers for different potential reaction pathways, researchers can determine the most likely mechanism of irreversible inhibition. nih.gov
Table 3: Example of Quantum Mechanical Calculation Outputs for the Reaction of Epoxy Exemestane with Aromatase
| Calculation | Output | Interpretation |
| Transition State Geometry | The 3D arrangement of atoms at the highest point of the energy barrier. | Provides a snapshot of the most critical point in the chemical reaction. |
| Activation Energy (ΔG‡) | The energy difference between the reactants and the transition state. | A lower activation energy indicates a more favorable and faster reaction. |
| Reaction Energy (ΔG) | The overall energy change of the reaction. | Indicates whether the reaction is energetically favorable (exergonic) or unfavorable (endergonic). |
| Partial Atomic Charges | The distribution of electron density across the atoms of the ligand and active site. | Helps to understand the electrostatic interactions that drive the reaction. |
The insights from QM calculations are fundamental to understanding the chemical reactivity of Epoxy Exemestane and are crucial for designing new irreversible inhibitors with optimized reaction kinetics.
Machine Learning Approaches for Activity Prediction and Chemical Space Exploration
The application of machine learning (ML) in drug discovery is a rapidly growing field, offering powerful tools for predicting the biological activity of compounds and exploring vast chemical spaces. nih.gov For Epoxy Exemestane and its analogs, ML models can be trained on existing data to predict their inhibitory activity against aromatase. nih.gov
These models use molecular descriptors—numerical representations of a molecule's physicochemical properties and structural features—as input to learn the relationship between chemical structure and biological activity. nih.gov Once trained, these models can be used to screen large virtual libraries of compounds and identify novel candidates with potentially high inhibitory potency. nih.gov
Furthermore, ML can be employed in chemical space exploration to generate novel molecular structures that are similar to Epoxy Exemestane but possess improved properties. nih.govnih.gov Generative models, a type of ML algorithm, can learn the underlying patterns in a set of known active compounds and then create new, previously unseen molecules that are likely to be active. chemrxiv.org
Table 4: Overview of Machine Learning Applications for Epoxy Exemestane Research
| ML Approach | Application | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the inhibitory activity (e.g., IC50) of new analogs based on their molecular descriptors. | Rapid identification of promising candidates for synthesis and testing. |
| Classification Models | Classifying compounds as active or inactive against aromatase. | Efficiently filtering large compound libraries to prioritize experimental screening. |
| Generative Adversarial Networks (GANs) | Generating novel molecular structures with desired properties. | Discovery of new chemical scaffolds for aromatase inhibitors. |
| Active Learning | Iteratively selecting the most informative compounds to test experimentally, thereby accelerating the discovery of potent inhibitors. | More efficient and cost-effective drug discovery campaigns. nih.gov |
The integration of these computational and theoretical methods provides a comprehensive, multi-faceted understanding of Epoxy Exemestane (6-Alfa Isomer). From the static picture of binding provided by molecular docking to the dynamic insights from MD simulations, the detailed reaction mechanisms from QM calculations, and the predictive power of machine learning, these in silico approaches are indispensable for advancing the development of this and other therapeutic agents.
Future Directions and Research Perspectives
Development of Novel Epoxy Exemestane (B1683764) Analogs
The development of novel analogs based on the epoxy exemestane scaffold is a promising avenue for creating next-generation therapeutic agents. The goal is to design molecules with improved pharmacological profiles, such as enhanced target specificity, greater metabolic stability, or improved bioavailability, a known challenge with the parent drug, exemestane. researchgate.net
Future research will likely focus on several key strategies:
Structure-Guided Design: Utilizing the crystal structure of target enzymes, such as aromatase, researchers can design analogs with modifications that optimize binding and inhibitory activity. nih.gov By understanding the hydrophobic and hydrogen-bonding interactions within the enzyme's active site, novel side groups can be added to the epoxy exemestane backbone to exploit specific molecular interactions, potentially leading to inhibitors with nanomolar potency. nih.govnih.gov
Chemoenzymatic Synthesis: This approach combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create complex molecules. nih.gov Enzymes can be used to introduce the epoxy group with high stereoselectivity, ensuring the formation of the desired 6-alpha isomer. Subsequent chemical modifications can then be used to introduce diverse functional groups, rapidly generating a library of novel analogs for screening. nih.govrsc.org
Synthetic Methodologies: The synthesis of epoxide derivatives can be achieved through various chemical routes. Direct oxidation using reagents like hydrogen peroxide is one approach. nih.gov Another method involves the formation of a halohydrin intermediate followed by an elimination reaction to form the epoxide ring, a process that can yield different stereoisomers depending on the reaction conditions. nih.gov Exploring these varied synthetic pathways is crucial for producing a range of epoxy exemestane analogs.
Table 1: Potential Synthetic Strategies for Novel Epoxy Exemestane Analogs
| Strategy | Description | Potential Advantages |
|---|---|---|
| Structure-Guided Design | Utilizes 3D structures of target enzymes to rationally design analogs with optimized binding characteristics. nih.gov | High specificity and potency; reduced off-target effects. |
| Direct Oxidation | A one-step chemical reaction to introduce the epoxide group onto the exemestane backbone using an oxidizing agent. nih.govmdpi.com | Potentially straightforward and efficient for initial analog synthesis. |
| Halohydrin Intermediate | A two-step process involving the formation of a bromohydrin, followed by base-induced ring closure to form the epoxide. nih.gov | Allows for control over stereochemistry, enabling the synthesis of specific isomers like the α- and β-epoxides. |
| Chemoenzymatic Synthesis | Employs enzymes for specific steps, such as stereoselective epoxidation, combined with traditional chemical reactions for other modifications. nih.gov | High efficiency, sustainability (reduced waste), and precise control over the molecule's final stereochemistry. nih.gov |
Elucidation of Undiscovered Molecular Pathways
While exemestane's primary mechanism is the inhibition of aromatase, its metabolites may possess unique biological activities. nih.gov A critical area of future research is to determine the full spectrum of molecular pathways modulated by the 6-alpha epoxy isomer.
Exemestane metabolism is complex, involving enzymes from the aldo-keto reductase (AKR) superfamily, specifically members of the AKR1C family (AKR1C1-AKR1C4). nih.govfrontiersin.org These enzymes are crucial in steroid hormone metabolism, converting steroids into various active or inactive forms. nih.gov Future investigations should explore whether epoxy exemestane acts as a substrate or inhibitor for these or other enzymes, potentially revealing new regulatory roles in steroid signaling. Research should aim to answer whether the epoxide modification alters the affinity for the androgen receptor or engages with other nuclear receptors, leading to a distinct pharmacological profile.
Application of Advanced In Vitro Systems for Comprehensive Biological Profiling
To accurately predict the biological effects of epoxy exemestane and its future analogs, researchers are moving beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro systems that better mimic human physiology are essential for comprehensive profiling. nih.gov
Organ-on-a-Chip (OOC): These microfluidic devices contain living cells in a continuously perfused microenvironment, simulating the function of a human organ. nih.gov A "liver-on-a-chip" model, for instance, could be used to study the metabolism of epoxy exemestane in a human-relevant context, identifying its metabolic fate and potential for drug-induced liver injury with greater accuracy than animal models. nih.gov
3D Organoids: These are self-organizing, three-dimensional cell cultures derived from stem cells that replicate the complexity of an organ. Tumor organoids derived from breast cancer patients could be used to test the efficacy of epoxy exemestane analogs in a personalized medicine approach, providing insights into how a patient's specific tumor would respond.
Table 2: Comparison of In Vitro Models for Biological Profiling
| Model Type | Description | Advantages for Epoxy Exemestane Profiling | Limitations |
|---|---|---|---|
| Traditional 2D Cell Culture | Cells grown in a single layer on a flat plastic surface. | High-throughput screening; cost-effective. | Poorly mimics physiological environment; differences in cell behavior compared to in vivo. nih.gov |
| 3D Organoids | Self-assembled 3D cell aggregates that mimic organ structure and function. | More physiologically relevant; allows for personalized medicine testing on patient-derived cells. | Can be more complex and costly to maintain; may lack vascularization. |
| Organ-on-a-Chip (OOC) | Microfluidic devices that recreate the mechanical and chemical microenvironment of human organs. nih.gov | Allows for multi-organ interaction studies (e.g., gut-liver); provides dynamic data on metabolism and toxicity. nih.gov | Technically complex; lower throughput compared to 2D cultures. |
Role as a Biochemical Probe in Steroid Metabolism Research
Beyond its potential as a therapeutic agent, a well-characterized and stable 6-alpha epoxy exemestane isomer can serve as a valuable biochemical tool, or "probe," to investigate the intricacies of steroid metabolism.
By chemically labeling the molecule (e.g., with a radioactive isotope or a fluorescent tag), researchers could use it to:
Identify and Characterize Enzymes: Labeled epoxy exemestane could be used in cell extracts or with purified enzymes to identify the specific reductases, hydroxylases, or transferases that interact with and metabolize it. This would help map the metabolic network of exemestane and other steroidal compounds.
Study Enzyme Kinetics and Inhibition: As a specific substrate or inhibitor, the compound could be used to study the kinetics and mechanism of enzymes like those in the AKR1C family. nih.gov This can provide fundamental insights into how these enzymes recognize their substrates and how they are regulated.
Visualize Molecular Interactions: A fluorescently tagged analog could allow for the visualization of its localization within cells, providing clues about its sites of action and interaction with cellular machinery.
Through these future research efforts, the scientific community can fully define the biological role and therapeutic potential of epoxy exemestane (6-alfa isomer), potentially leading to the development of improved treatments and a deeper understanding of steroid biochemistry.
Q & A
Q. How can researchers navigate regulatory requirements for advancing Epoxy Exemestane (6-Alfa Isomer) to clinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
